molecular formula C10H17IO4 B14267088 2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester CAS No. 137500-10-8

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester

Katalognummer: B14267088
CAS-Nummer: 137500-10-8
Molekulargewicht: 328.14 g/mol
InChI-Schlüssel: OHUSEZDJXMNXFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester is a specialized chemical compound known for its unique structure and properties. This compound is part of the methacrylate family, which is widely used in various industrial and scientific applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-[2-(2-iodoethoxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve high purity levels required for specific applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential use in targeted drug delivery due to its ability to undergo specific chemical modifications.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester involves its reactivity towards various chemical reagents. The presence of the iodine atom makes it a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
  • 2-Propenoic acid, 2-methyl-, ethenyl ester

Uniqueness

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other methacrylate esters. This makes it particularly useful in applications requiring specific chemical modifications and targeted reactivity.

Eigenschaften

CAS-Nummer

137500-10-8

Molekularformel

C10H17IO4

Molekulargewicht

328.14 g/mol

IUPAC-Name

2-[2-(2-iodoethoxy)ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H17IO4/c1-9(2)10(12)15-8-7-14-6-5-13-4-3-11/h1,3-8H2,2H3

InChI-Schlüssel

OHUSEZDJXMNXFH-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCOCCOCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.